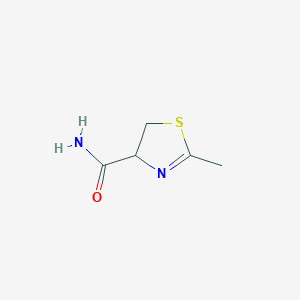
2-Methyl-4,5-dihydrothiazole-4-carboxamide
Description
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) is a chemical compound with the molecular formula C5H8N2OS and a molecular weight of 144.195 g/mol It is known for its unique structure, which includes a thiazole ring fused with a carboxamide group
Propriétés
Numéro CAS |
116077-29-3 |
|---|---|
Formule moléculaire |
C5H8N2OS |
Poids moléculaire |
144.2 g/mol |
Nom IUPAC |
2-methyl-4,5-dihydro-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C5H8N2OS/c1-3-7-4(2-9-3)5(6)8/h4H,2H2,1H3,(H2,6,8) |
Clé InChI |
YCRRODGKAQZMTB-UHFFFAOYSA-N |
SMILES |
CC1=NC(CS1)C(=O)N |
SMILES canonique |
CC1=NC(CS1)C(=O)N |
Synonymes |
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization to form the thiazole ring . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolecarboxamide: Similar structure but lacks the 4,5-dihydro-2-methyl substitution.
Benzothiazolecarboxamide: Contains a benzene ring fused with the thiazole ring.
Thiazolidinecarboxamide: Features a saturated thiazolidine ring instead of the thiazole ring.
Uniqueness
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4,5-dihydro-2-methyl group can enhance its stability and modify its interaction with molecular targets, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


